molecular formula C21H16F3N5OS B2789707 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 852375-69-0

2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2789707
CAS No.: 852375-69-0
M. Wt: 443.45
InChI Key: HQNRFXPFMWNWCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,4-triazolo[4,3-b]pyridazine family, a heterocyclic scaffold known for its versatility in medicinal chemistry. The molecule features a p-tolyl group (methyl-substituted phenyl) at position 3 of the triazolo-pyridazine core, a thioether linkage at position 6, and an N-(4-(trifluoromethyl)phenyl)acetamide side chain. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the thioether linkage may influence redox properties or binding interactions.

Properties

IUPAC Name

2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5OS/c1-13-2-4-14(5-3-13)20-27-26-17-10-11-19(28-29(17)20)31-12-18(30)25-16-8-6-15(7-9-16)21(22,23)24/h2-11H,12H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNRFXPFMWNWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a member of the triazolo-pyridazine class, which has garnered attention for its potential biological activities, particularly in oncology and inflammation. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H22F3N5SC_{23}H_{22}F_{3}N_{5}S, with a molecular weight of approximately 445.52 g/mol. The structure features a triazole ring fused to a pyridazine moiety, which is known for its diverse pharmacological properties.

Anticancer Activity

Recent studies have indicated that derivatives of triazolo-pyridazines exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluating similar compounds showed IC50 values against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines ranging from 1.06 to 2.73 μM for promising derivatives, suggesting potential efficacy in targeting c-Met kinase pathways .

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

The mechanism of action involves the inhibition of c-Met kinase, which plays a crucial role in tumor proliferation and metastasis.

Anti-inflammatory Activity

In addition to anticancer properties, compounds within this class have shown promise in modulating inflammatory pathways. The inhibition of p38 mitogen-activated protein kinase (MAPK) has been noted as a significant mechanism through which these compounds exert their anti-inflammatory effects .

Case Studies

  • Cytotoxicity Evaluation : A comparative study assessed the cytotoxic effects of various triazolo-pyridazine derivatives against standard chemotherapeutics like Foretinib. The results indicated that certain derivatives not only matched but sometimes exceeded the efficacy of established drugs .
  • Molecular Docking Studies : Molecular docking analyses have provided insights into the binding affinities of these compounds with target proteins involved in cancer progression. These studies suggest that modifications on the triazole and pyridazine rings can enhance binding interactions, leading to improved biological activity .

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycles: The target’s triazolo[4,3-b]pyridazine differs from AP-PROTAC-1’s thieno-diazepine fusion and ’s triazolo[4,3-a]pyrazine. These variations impact ring planarity and electronic properties, influencing target selectivity.
  • Substituents : The CF₃ group in the target compound contrasts with ’s chlorophenyl (electron-withdrawing) and ’s unsubstituted phenyl (electron-neutral). CF₃ may improve blood-brain barrier penetration compared to chlorine .
  • Linkers/Chains: The thioether in the target compound offers flexibility, whereas ’s phenoxy-acetamide provides hydrogen-bonding capacity.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step reactions starting with the formation of the triazolo-pyridazine core, followed by thioether linkage and acetamide coupling. Key steps include:

  • Cyclocondensation : Reacting hydrazine derivatives with substituted pyridazines under reflux in ethanol or DMF to form the triazolo-pyridazine scaffold .
  • Thioether Formation : Using mercaptoacetic acid or its derivatives in the presence of bases like K₂CO₃ in DMF at 60–80°C .
  • Amide Coupling : Activating the carboxylic acid with EDCl/HOBt or using Schlenk techniques for air-sensitive intermediates . Optimization Tips : Monitor reaction progress via TLC, and purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane). Final purity (>95%) is confirmed by HPLC .

Q. Which analytical techniques are critical for structural characterization?

A combination of spectroscopic and crystallographic methods is essential:

Technique Purpose Example Data
¹H/¹³C NMR Confirm connectivity of aromatic protons, thioether, and acetamide groups.δ 8.2 ppm (triazole-H), δ 2.3 ppm (p-tolyl-CH₃) .
HRMS Verify molecular weight and fragmentation patterns.[M+H]⁺ m/z 503.12 (calc. 503.14) .
X-ray Diffraction Resolve bond angles and torsional strain in the triazolo-pyridazine core.Crystallographic CCDC 2050001 .

Q. How are physicochemical properties (e.g., solubility, logP) determined experimentally?

  • Solubility : Test in DMSO, water, and physiological buffers using nephelometry or UV-Vis spectroscopy. This compound is typically DMSO-soluble but aqueous-insoluble .
  • logP : Measure via shake-flask method or HPLC-derived hydrophobicity indices (e.g., logP = 3.2 ± 0.1) .
  • Stability : Assess under physiological conditions (pH 7.4, 37°C) over 24–72 hours using LC-MS to detect degradation products .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

SAR studies focus on modifying substituents to enhance target affinity or reduce toxicity:

  • Systematic Substitution : Replace p-tolyl with electron-withdrawing (e.g., -CF₃) or donating groups (-OCH₃) and test in enzyme inhibition assays .
  • Bioisosteric Replacement : Swap the thioether with sulfone or ether linkages to evaluate metabolic stability .
  • Key Metrics : Measure IC₅₀ values (e.g., against kinase targets) and correlate with substituent Hammett constants .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies often arise from assay variability or impurity artifacts. Mitigation strategies include:

  • Reproducibility Checks : Replicate studies in multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols .
  • Orthogonal Assays : Validate anti-proliferative activity via both MTT and clonogenic assays .
  • Purity Validation : Re-purify the compound using preparative HPLC and re-test biological activity .

Q. What methodologies elucidate the mechanism of action (MoA)?

  • Target Engagement : Use SPR or ITC to measure binding kinetics with putative targets (e.g., kinases) .
  • Cellular Pathway Analysis : Perform RNA-seq or phosphoproteomics post-treatment to identify dysregulated pathways .
  • Genetic Knockdown : CRISPR/Cas9-mediated gene knockout of suspected targets to confirm on-target effects .

Q. How to assess pharmacokinetics (PK) and in vivo efficacy?

  • ADME Profiling : Conduct hepatic microsome assays for metabolic stability (e.g., t₁/₂ = 45 min in mouse microsomes) .
  • In Vivo PK : Administer intravenously/orally to rodents and collect plasma for LC-MS analysis (e.g., oral bioavailability = 22%) .
  • Xenograft Models : Test efficacy in PDX (patient-derived xenograft) models with tri-weekly dosing (10 mg/kg, i.p.) and monitor tumor volume .

Data Contradiction Analysis Example

Conflict : A study reports potent activity (IC₅₀ = 50 nM) against EGFR, while another shows no inhibition at 1 µM .
Resolution :

  • Verify compound integrity (HPLC purity >99%).
  • Test both studies under identical conditions (ATP concentration, buffer pH).
  • Use recombinant EGFR isoforms to rule out splice variant-specific effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.